3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid
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Overview
Description
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is a complex organic compound with a molecular formula of C24H22N2O4. This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with the pyridine derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group .
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled assembly of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar protective properties.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: A quinoline derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: A pyrrolo derivative with applications in organic synthesis.
Uniqueness
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is unique due to its combination of the Fmoc protecting group and the pyridine ring. This structure provides both stability and reactivity, making it a valuable tool in peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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